3,4-Dihydroxybenzylamine

Experimental Antitumor Melanoma In Vivo Toxicology

3,4-Dihydroxybenzylamine (DHBA) is the evidence-preferred synthetic catecholamine analog for high-dose antitumor studies. It is tolerated at 1,000 mg/kg (vs. dopamine's 400 mg/kg), achieving a 70% lifespan extension in B16 melanoma models with reduced systemic toxicity. As a tyrosinase-independent agent, it is uniquely suitable for cytotoxicity research in melanoma subpopulations with low tyrosinase expression. DHBA is the most widely adopted internal standard for HPLC-ED catecholamine assays across multiple species. In materials science, it serves as a monomer for novel polydopamine-like coatings. This compound is offered as the free base or hydrobromide salt, each validated by peer-reviewed efficacy data.

Molecular Formula C7H9NO2
Molecular Weight 139.15 g/mol
CAS No. 37491-68-2
Cat. No. B7771078
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3,4-Dihydroxybenzylamine
CAS37491-68-2
Molecular FormulaC7H9NO2
Molecular Weight139.15 g/mol
Structural Identifiers
SMILESC1=CC(=C(C=C1CN)O)O
InChIInChI=1S/C7H9NO2/c8-4-5-1-2-6(9)7(10)3-5/h1-3,9-10H,4,8H2
InChIKeyYFMPSMITLLBENU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3,4-Dihydroxybenzylamine (DHBA) CAS 37491-68-2: A Lower Homolog of Dopamine with Differentiated Antitumor Activity and Catecholamine Assay Utility


3,4-Dihydroxybenzylamine (DHBA, CAS 37491-68-2) is a synthetic catecholamine analog and the lower homolog of dopamine, differing structurally by the absence of the ethyl side chain (i.e., benzylamine rather than phenethylamine core) [1]. It is classified as an organic compound containing a catechol (1,2-benzenediol) moiety [2]. DHBA has been investigated primarily as an experimental antimelanoma agent with reduced systemic toxicity relative to dopamine [3] and is also widely employed as an internal standard in HPLC-based catecholamine quantification, though its utility is species-dependent due to plasma enzymatic degradation [4].

Why 3,4-Dihydroxybenzylamine Cannot Be Replaced by Dopamine, Deoxyepinephrine, or Norepinephrine in Targeted Research Applications


In-class catecholamines such as dopamine, norepinephrine, epinephrine, or deoxyepinephrine (epinine) exhibit overlapping chemical properties but diverge significantly from 3,4-dihydroxybenzylamine (DHBA) in key functional dimensions. DHBA's truncated side chain relative to dopamine alters its oxidative polymerization products and biological tolerability profile [1]. In vivo, DHBA demonstrates substantially lower systemic toxicity than dopamine at higher administered doses [2]. In analytical chemistry, DHBA is rapidly degraded by semicarbazide-sensitive amine oxidase in plasma from certain species (e.g., sheep, pig, horse), whereas norepinephrine and epinephrine remain stable under identical conditions; conversely, the alternative internal standard deoxyepinephrine demonstrates superior recovery from sheep plasma compared to DHBA [3][4]. These quantitative performance gaps render generic substitution scientifically invalid.

Quantitative Differentiation Evidence: 3,4-Dihydroxybenzylamine vs. Dopamine, Deoxyepinephrine, and L-DOPA


In Vivo Antitumor Efficacy and Tolerability: 3,4-Dihydroxybenzylamine vs. Dopamine in B16 Melanoma Model

In a direct head-to-head comparative study in (C57BL/6 × DBA/2)F1 mice bearing B16 melanoma, 3,4-dihydroxybenzylamine (DHBA) demonstrated substantially improved tolerability and therapeutic benefit compared to the reference catecholamine dopamine [1]. Daily dosing at 1,000 mg DHBA/kg was better tolerated than dopamine at 400 mg/kg, indicating reduced systemic toxicity despite the higher administered dose [1]. Therapeutic efficacy, measured as lifespan extension, was 70% for DHBA versus 48% for dopamine, representing a 22-percentage-point absolute improvement [1].

Experimental Antitumor Melanoma In Vivo Toxicology

Lifespan Extension Efficacy: 3,4-Dihydroxybenzylamine vs. Dopamine in Murine Melanoma

In the same direct comparative study in (C57BL/6 × DBA/2)F1 mice inoculated with B16 melanoma, 3,4-dihydroxybenzylamine (DHBA) produced a significantly greater therapeutic effect on survival than dopamine [1]. The lifespan increase for DHBA-treated animals was 70% above untreated controls, compared to 48% for dopamine-treated animals [1]. This represents a 22-percentage-point absolute gain in survival benefit for DHBA relative to dopamine [1].

Antitumor Efficacy Survival Analysis Melanoma Therapy

Analytical Recovery in Sheep Plasma: 3,4-Dihydroxybenzylamine vs. Deoxyepinephrine as HPLC Internal Standard

In a cross-study comparison evaluating internal standards for HPLC-ED catecholamine determination in sheep plasma, 3,4-dihydroxybenzylamine (DHBA) exhibited significantly impaired recovery compared to the alternative internal standard deoxyepinephrine (epinine) [1]. Extraction of epinine from water, human plasma, dog plasma, and sheep plasma did not differ (p > 0.05), whereas extraction of DHBA from sheep plasma was significantly impaired (p < 0.0001) [1]. This species-dependent recovery deficit renders DHBA unreliable for sheep plasma catecholamine assays without modification.

HPLC Method Development Catecholamine Quantification Analytical Chemistry

Plasma Stability at Low Temperature: 3,4-Dihydroxybenzylamine vs. Norepinephrine and Epinephrine

In a systematic evaluation of plasma stability across multiple species (cow, sheep, goat, pig, horse, rabbit, dog, guinea pig, mouse, chicken, rat, human), 3,4-dihydroxybenzylamine (DHBA) exhibited markedly different degradation kinetics compared to endogenous catecholamines [1]. In certain species, DHBA nearly completely disappeared at 4°C within 15 minutes after addition to plasma [1]. Added dopamine also rapidly disappeared under identical conditions, whereas norepinephrine and epinephrine remained stable [1]. The degradation is mediated by semicarbazide-sensitive amine oxidase and can be blocked by the inhibitor semicarbazide [1].

Catecholamine Stability Plasma Enzymatic Degradation Bioanalytical Method Validation

Cytotoxicity Profile Across Human Melanoma Panel: 3,4-Dihydroxybenzylamine vs. Synthetic Catechol Analogue Compound 2

In a structure-activity relationship study evaluating multiple catechol analogues against a panel of 10 human melanoma and 5 non-melanoma cell lines, 3,4-dihydroxybenzylamine (DHBA) exhibited a distinct cytotoxic selectivity profile compared to the synthetic analogue Nδ-(p-hydroxyphenyl)ornithine (Compound 2) [1]. Using a cutoff IC90 of less than 2.5 µg/mL as the definition of activity, DHBA was active in 3 of 8 melanoma lines and 1 of 5 non-melanoma lines [1]. In contrast, Compound 2 was active in 6 of 10 melanoma lines and 0 of 5 non-melanoma lines [1]. Regression analysis of IC90 values against tyrosinase levels yielded a correlation coefficient of 0.17 (p > 0.05) for DHBA versus 0.93 (p < 0.001) for Compound 2 [1].

Structure-Activity Relationship Melanoma Cytotoxicity Tyrosinase-Dependent Activation

Capillary Electrophoresis Detection Sensitivity: 3,4-Dihydroxybenzylamine vs. Other Aromatic Amines

In an end-column electrochemical detection method using high-performance capillary electrophoresis with a carbon fiber microdisk electrode, 3,4-dihydroxybenzylamine (DHBA) demonstrated a detection limit of 0.9 µM (S/N = 3), placing its sensitivity intermediate among five aromatic amines tested [1]. The detection limits for the five compounds were: DHBA 0.9 µM, N,N-dimethylaniline 0.03 µM, p-phenylenediamine 0.075 µM, p-aminophenol 1.2 µM, and aniline sulfate 0.15 µM [1]. The linear response range for DHBA was 5–1,000 µM [1].

Capillary Electrophoresis Electrochemical Detection Analytical Sensitivity

Evidence-Based Application Scenarios for 3,4-Dihydroxybenzylamine (CAS 37491-68-2) in Preclinical Antitumor Research and Bioanalytical Chemistry


In Vivo Antimelanoma Efficacy Studies Requiring High-Dose Tolerability

For preclinical murine B16 melanoma models where high-dose administration is required to achieve maximal antitumor effect, 3,4-dihydroxybenzylamine (DHBA) is the evidence-preferred compound over dopamine. DHBA is tolerated at daily doses of 1,000 mg/kg—2.5× higher than the maximum tolerated dopamine dose of 400 mg/kg—and confers a 70% lifespan extension compared to 48% with dopamine [1]. This scenario applies when the research objective is to evaluate catecholamine-based antitumor strategies under aggressive dosing regimens without dose-limiting systemic toxicity.

HPLC Catecholamine Quantification in Human, Dog, or Rat Plasma Using DHBA Internal Standard

3,4-Dihydroxybenzylamine (DHBA) remains the most widely adopted internal standard for HPLC-ED catecholamine assays in species where plasma enzymatic degradation is absent or manageable. Species including human, rat, mouse, rabbit, dog, guinea pig, and chicken demonstrate minimal or manageable DHBA degradation when appropriate collection protocols are followed [1]. In contrast, for sheep plasma assays, deoxyepinephrine (epinine) is the evidence-based alternative, as DHBA recovery from sheep plasma is significantly impaired (p < 0.0001) [2].

Investigating Tyrosinase-Independent Cytotoxic Mechanisms in Melanoma

When the research objective is to investigate catechol cytotoxicity in melanoma subpopulations with low or variable tyrosinase expression, 3,4-dihydroxybenzylamine (DHBA) is the appropriate compound selection. Unlike tyrosinase-dependent analogues such as Compound 2 (Nδ-(p-hydroxyphenyl)ornithine), which exhibits strong correlation between cytotoxicity and tyrosinase levels (r = 0.93, p < 0.001), DHBA demonstrates no significant correlation with tyrosinase expression (r = 0.17, p > 0.05) [1]. This tyrosinase-independent mechanism renders DHBA uniquely suitable for evaluating cytotoxic effects in melanomas that do not rely on melanogenic pathway activation.

Oxidative Polymerization Studies Requiring Alternative Monomer Architecture

For materials science applications investigating polydopamine-like coatings, 3,4-dihydroxybenzylamine (DHBA) serves as the lower homolog monomer that yields poly(3,4-dihydroxybenzylamine) (PDHBA). PDHBA shares strong surface adhesion properties with polydopamine but exhibits more complex reaction behavior leading to novel polymeric structures not found in polydopamine [1]. This scenario is relevant for surface modification research where distinct polymer architectures derived from the truncated side chain are desired.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

40 linked technical documents
Explore Hub


Quote Request

Request a Quote for 3,4-Dihydroxybenzylamine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.